(R)-(-)-Mepivacaine Hydrochloride
Description
“®-(-)-Mepivacaine Hydrochloride” is a hydrochloride salt resulting from the reaction of hydrochloric acid with an organic base . It’s commonly used to improve the water solubility of substances used in medications . These hydrochlorides, compared to free bases, may more readily dissolve in the gastrointestinal tract and be absorbed into the bloodstream more quickly .
Synthesis Analysis
The synthesis of similar compounds often starts with readily available and cost-effective initial materials . For instance, the synthesis of levobupivacaine hydrochloride starts with (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizes l-(–)-dibenzoyl tartaric acid for chiral separation . Then, through substitution and a salting reaction, levobupivacaine hydrochloride is obtained with high purity .Molecular Structure Analysis
The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis
Chemical stability of compounds in solutions is often dependent on pH and concentration . For instance, thiamine is significantly more stable in pH 3 than in pH 6 solutions . In pH 6 solutions, stability is dependent on initial thiamine concentration .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its druggability . These properties include acid dissociation constant, log P, and solubility . The stability of compounds depends on the pH .Safety And Hazards
properties
IUPAC Name |
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETIMRUQNCDCQB-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692886 | |
Record name | (2R)-N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-Mepivacaine Hydrochloride | |
CAS RN |
34333-72-7 | |
Record name | Mepivacaine hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034333727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEPIVACAINE HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HNB3U6UWG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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